molecular formula C11H11FO2 B14848985 3,5-Dimethyl-4-fluorocinnamic acid

3,5-Dimethyl-4-fluorocinnamic acid

Cat. No.: B14848985
M. Wt: 194.20 g/mol
InChI Key: ZZSIWROWICLMIQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-fluorocinnamic acid is a fluorinated cinnamic acid derivative with methyl groups at positions 3 and 5 of the aromatic ring and a fluorine atom at position 4. Fluorine and methyl substituents are known to influence electronic effects, solubility, and biological activity, making this compound relevant in pharmaceutical and fine chemical research.

Properties

IUPAC Name

3-(4-fluoro-3,5-dimethylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSIWROWICLMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-fluorocinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-fluorocinnamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4-fluorocinnamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-fluorocinnamic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent patterns:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
3,5-Dimethyl-4-fluorocinnamic acid -CH₃ (3,5), -F (4) C₁₁H₁₁FO₂ ~194.20* Lipophilic, electron-withdrawing -F
Sinapic acid -OCH₃ (3,5), -OH (4) C₁₁H₁₂O₅ 224.21 Polar groups, antioxidant activity
trans-3,5-Difluorocinnamic acid -F (3,5) C₉H₆F₂O₂ 184.14 High fluorine content, ≥98% purity
Caffeic acid -OH (3,4) C₉H₈O₄ 180.16 Dihydroxy, yellow crystals
Ferulic acid -OH (4), -OCH₃ (3) C₁₀H₁₀O₄ 194.18 Methoxy-hydroxyl, UV absorption

*Estimated based on molecular formula.

Physicochemical Properties

  • Solubility: Methyl and fluorine groups in this compound likely reduce water solubility compared to polar analogs like sinapic acid (soluble in DMSO/ethanol) or caffeic acid (soluble in polar solvents) . Fluorine’s electronegativity enhances stability and acidity, similar to trans-3,5-difluorocinnamic acid .
  • Thermal Stability :

    • Methoxy groups in sinapic acid improve thermal stability for industrial applications , while methyl groups may offer moderate stability.

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